Hepatic Conjugation Deficiency vs. Cholic Acid
In the bile fistula rat model, intraduodenally infused 12β-hydroxyisocholic acid was secreted into bile entirely in the unconjugated form, whereas cholic acid was secreted completely conjugated (primarily as taurine and glycine conjugates). The 7β-epimer showed intermediate behavior with approximately 60% conjugation [1]. This is a qualitative, binary difference with profound implications for hepatic transport protein recognition and intestinal reabsorption efficiency.
| Evidence Dimension | Fraction of bile salt secreted in conjugated form into bile |
|---|---|
| Target Compound Data | 0% conjugated (100% unconjugated) |
| Comparator Or Baseline | Cholic acid: ~100% conjugated; 7β-hydroxyisocholic acid: ~60% conjugated |
| Quantified Difference | Absolute qualitative difference: 12β-epimer is not a substrate for hepatic conjugation enzymes under the experimental conditions, unlike cholic acid. |
| Conditions | Bile fistula rat model; bile salts infused intraduodenally at ~2–4 µmol/min/kg 72 h after cannulation; bile collected for analysis. |
Why This Matters
This difference means that 12β-hydroxyisocholic acid enters the enterohepatic circulation in a molecular form distinct from cholic acid, affecting its transport kinetics, susceptibility to bacterial modification, and receptor interactions—key variables for any study on bile acid physiology or pharmacology.
- [1] Borgström B, Barrowman J, Krabisch L, Lindström M, Lillienau J. Effects of cholic acid, 7β-hydroxy- and 12β-hydroxy-isocholic acid on bile flow, lipid secretion and bile acid synthesis in the rat. Scand J Clin Lab Invest. 1986;46(2):167-175. doi:10.3109/00365518609083654 View Source
